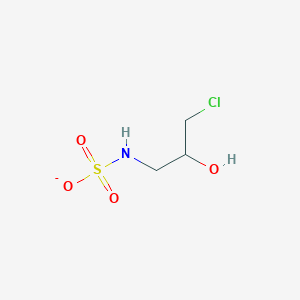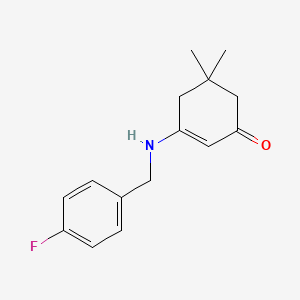![molecular formula C16H21N3S B11089206 (Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine](/img/structure/B11089206.png)
(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine is a complex organic compound that features a thiazole and indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and indole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring followed by the construction of the indole moiety
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of Indole Moiety: The indole ring can be formed via the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst.
Introduction of Diethylamine Group: The final step involves the alkylation of the intermediate compound with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine
- N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine hydrochloride
- N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine sulfate
Uniqueness
The uniqueness of N,N-diethyl-N-[2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]amine lies in its dual thiazole and indole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H21N3S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine |
InChI |
InChI=1S/C16H21N3S/c1-4-18(5-2)10-11-19-14-9-7-6-8-13(14)15-16(19)20-12(3)17-15/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
MKWNXTOAYQUENM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=C1SC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[(2-Nitrophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11089133.png)
![Ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11089143.png)
![5-ethyl-9,9-dimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione](/img/structure/B11089147.png)
![2-[(2Z)-2-[(4-bromophenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11089153.png)
![N-(4-bromophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11089154.png)
![2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11089159.png)
![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11089161.png)

![Ethyl 4-[({3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11089177.png)
![4-(2-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B11089184.png)

![N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide](/img/structure/B11089205.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11089221.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11089228.png)
